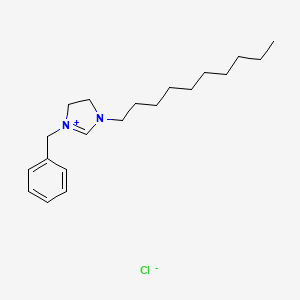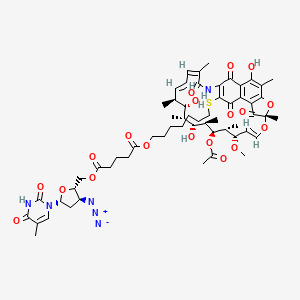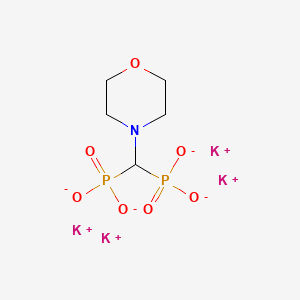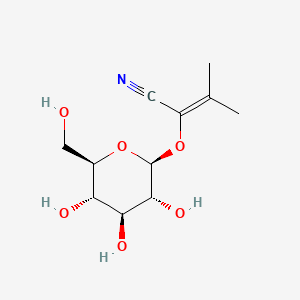
Acacipetalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acacipetalin is a cyanogenic glucoside, specifically identified as 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile . This compound is naturally found in certain species of the Acacia genus, such as Acacia lasiopetala and Acacia stolonifera . Cyanogenic glucosides are known for their ability to release hydrogen cyanide upon hydrolysis, which is a defense mechanism against herbivores .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acacipetalin can be synthesized from its natural precursor, prothis compound, which is a β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile . The synthetic route involves the conversion of prothis compound to this compound through a series of chemical reactions, including glycosylation and nitrile formation .
Industrial Production Methods
The industrial production of this compound involves the extraction and isolation from Acacia species. The process includes the following steps:
Harvesting: Collecting the plant material from Acacia species known to contain this compound.
Extraction: Using solvents like water or ethanol to extract the glucosides from the plant material.
Purification: Employing techniques such as chromatography to purify this compound from other plant constituents.
Chemical Reactions Analysis
Types of Reactions
Acacipetalin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of enzymes or acidic conditions, this compound hydrolyzes to release hydrogen cyanide and glucose.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Scientific Research Applications
Acacipetalin has several scientific research applications, including:
Chemistry: Used as a model compound to study cyanogenic glucosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for its potential therapeutic uses, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of natural pesticides and other agrochemical products.
Mechanism of Action
The mechanism of action of acacipetalin involves the release of hydrogen cyanide upon hydrolysis. This toxic compound inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cell death . This mechanism is primarily a defense strategy against herbivores .
Comparison with Similar Compounds
Similar Compounds
Sambunigrin: Another cyanogenic glucoside found in certain plant species.
Linamarin: A cyanogenic glucoside found in cassava and other plants.
Dhurrin: Found in sorghum and other grasses.
Uniqueness of Acacipetalin
This compound is unique due to its specific structure and the species of Acacia from which it is derived. Unlike other cyanogenic glucosides, this compound has a distinct glucopyranosyloxy group attached to a nitrile-containing butenyl chain . This unique structure contributes to its specific chemical properties and biological activities .
Properties
CAS No. |
56319-32-5 |
|---|---|
Molecular Formula |
C11H17NO6 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
MYXHDFJISNKPJY-KAMPLNKDSA-N |
Isomeric SMILES |
CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
Canonical SMILES |
CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


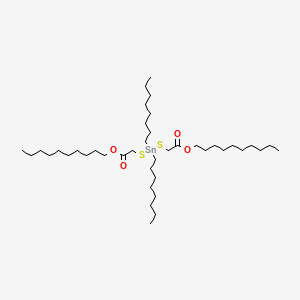
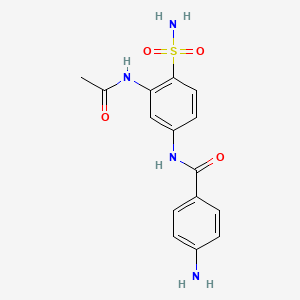

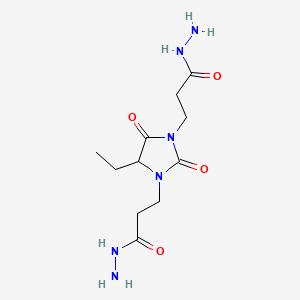
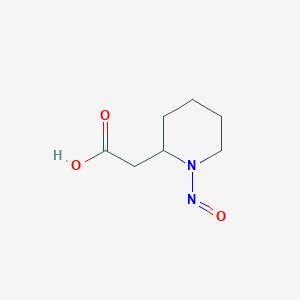

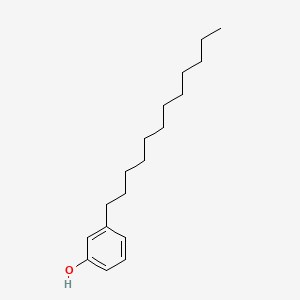
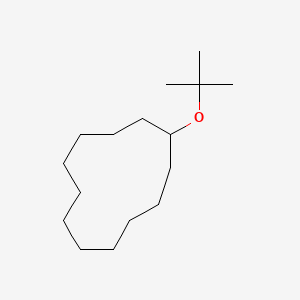

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
